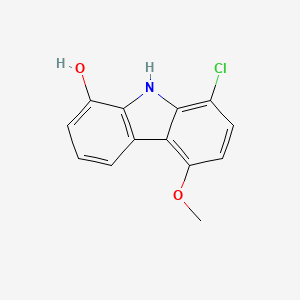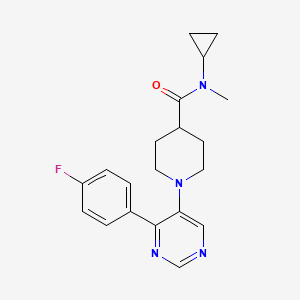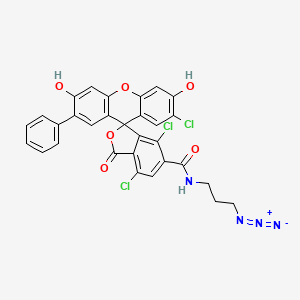
VIC azide, 6-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VIC azide, 6-isomer: is an asymmetric xanthene dye with a terminal azide group. It has spectral properties similar to HEX and JOE, making it a valuable tool in various scientific applications. This compound is primarily used for labeling oligonucleotides in real-time PCR (Polymerase Chain Reaction) and can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of VIC azide, 6-isomer involves the use of Click Chemistry, a method known for its efficiency and precision. This derivative is an azide, a pure 6-isomer, used for conjugating VIC to other molecules by copper-catalyzed and copper-free click reactions . The compound is synthesized by reacting VIC with azide groups under specific conditions to ensure the formation of the 6-isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and consistency of the product. The compound is typically stored at -20°C in the dark to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: VIC azide, 6-isomer undergoes various chemical reactions, including:
Substitution Reactions: The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to form stable triazole linkages.
Conjugation Reactions: It can be conjugated to other molecules using copper-catalyzed and copper-free click reactions.
Common Reagents and Conditions:
Reagents: Alkyne, BCN, DBCO
Conditions: Copper-catalyzed and copper-free click reactions
Major Products: The major products formed from these reactions are stable triazole linkages, which are used for labeling oligonucleotides in real-time PCR .
Applications De Recherche Scientifique
Chemistry: VIC azide, 6-isomer is widely used in chemistry for labeling oligonucleotides. Its ability to form stable triazole linkages via Click Chemistry makes it a valuable tool for various chemical applications .
Biology: In biology, this compound is used for labeling DNA and RNA, facilitating the study of genetic material and molecular interactions .
Medicine: In the medical field, this compound is used in diagnostic assays, particularly in real-time PCR, to detect and quantify specific DNA sequences .
Industry: Industrially, this compound is used in the production of fluorescent probes and dyes, which are essential for various analytical and diagnostic applications .
Mécanisme D'action
The mechanism of action of VIC azide, 6-isomer involves its ability to form stable triazole linkages via Click Chemistry. The azide group reacts with alkyne, BCN, and DBCO to form these linkages, which are then used to label oligonucleotides. This labeling is crucial for the detection and quantification of specific DNA sequences in real-time PCR .
Comparaison Avec Des Composés Similaires
HEX: Another asymmetric xanthene dye with similar spectral properties.
JOE: A xanthene dye with spectral properties akin to VIC azide, 6-isomer.
Uniqueness: this compound is unique due to its terminal azide group, which allows it to undergo Click Chemistry reactions efficiently. This property makes it particularly valuable for labeling oligonucleotides in real-time PCR, a feature that sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C30H19Cl3N4O6 |
|---|---|
Poids moléculaire |
637.8 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-2',4,7-trichloro-3',6'-dihydroxy-1-oxo-7'-phenylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C30H19Cl3N4O6/c31-19-11-18-24(13-22(19)39)42-23-12-21(38)15(14-5-2-1-3-6-14)9-17(23)30(18)26-25(29(41)43-30)20(32)10-16(27(26)33)28(40)35-7-4-8-36-37-34/h1-3,5-6,9-13,38-39H,4,7-8H2,(H,35,40) |
Clé InChI |
GKTRZDKGERKRQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2O)OC4=CC(=C(C=C4C35C6=C(C(=CC(=C6C(=O)O5)Cl)C(=O)NCCCN=[N+]=[N-])Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


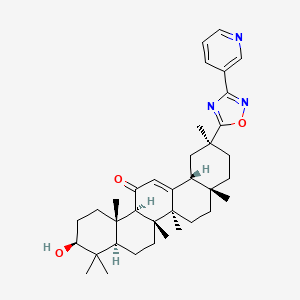
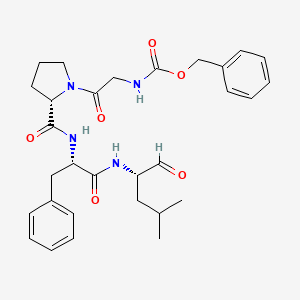
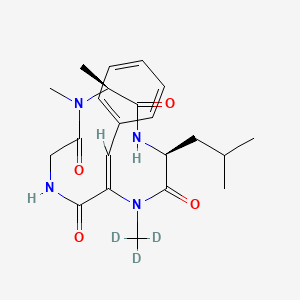
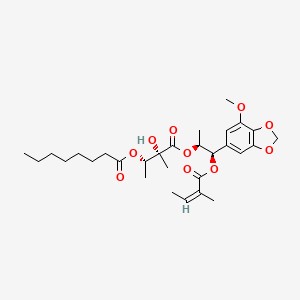

![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)
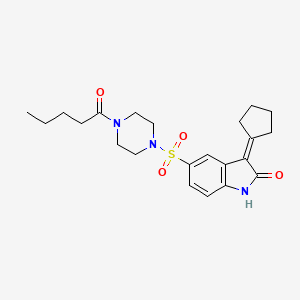
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
